L-Threonine beta-naphthylamide
CAS No.: 729-25-9
Cat. No.: VC21538719
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 729-25-9 |
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Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide |
Standard InChI | InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18) |
Standard InChI Key | UJFAUIPJOQKLMK-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O |
SMILES | CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O |
Canonical SMILES | CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O |
Chemical Structure and Properties
L-Threonine beta-naphthylamide is an amide derivative formed by linking L-threonine with beta-naphthylamine. Its molecular structure contains two key functional components: the L-threonine moiety, which features an alpha-amino group and a hydroxyl side chain, and the beta-naphthyl group, which provides aromatic properties to the molecule.
Basic Chemical Information
Property | Value |
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CAS Number | 729-25-9 |
Molecular Formula | C₁₄H₁₆N₂O₂ |
Molecular Weight | 244.29 g/mol |
IUPAC Name | (2R,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide |
Exact Mass | 244.12100 |
LogP | 2.25970 |
PSA | 75.35000 |
The compound features two stereogenic centers, contributing to its specific biological activity and recognition by enzymatic systems .
Structural Characteristics
The L-threonine component of this compound contributes several important features:
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An alpha-amino group that can be protonated under physiological conditions
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A hydroxyl group on the side chain that can participate in hydrogen bonding
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A chiral carbon center that confers stereoselectivity in enzymatic reactions
The beta-naphthylamide portion provides:
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Aromatic properties that facilitate detection in biochemical assays
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Hydrophobic characteristics that influence solubility and binding properties
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of L-Threonine beta-naphthylamide typically involves the coupling of L-threonine with beta-naphthylamine. The general procedure follows these steps:
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Activation of the carboxyl group of L-threonine using coupling reagents such as carbodiimides (e.g., EDC) or thionyl chloride
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Reaction of the activated L-threonine with beta-naphthylamine in anhydrous solvents like DMF or DMSO
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Purification through crystallization, typically using ethanol/water mixtures
Industrial Production
Industrial-scale production often utilizes microorganisms to produce the L-threonine component through fermentation processes. Metabolic engineering of bacteria such as Escherichia coli and Corynebacterium glutamicum has been employed to enhance L-threonine production. The purified L-threonine is then chemically modified through condensation reactions with beta-naphthylamine to form the final product.
Biochemical Properties and Mechanisms
Interaction with Enzymatic Systems
L-Threonine beta-naphthylamide plays a significant role in enzyme research, particularly in studies involving:
L-Threonine Transaldolase (LTTA): This compound interacts with LTTAs, which catalyze the conversion of L-threonine into β-hydroxy-α-amino acids. Research indicates that LTTAs from organisms such as Pseudomonas sp. can utilize L-threonine-based substrates in the presence of various aldehydes to produce compounds with high stereoselectivity .
Aminopeptidases: The compound serves as a substrate for aminopeptidases, which cleave the amide bond between the L-threonine and beta-naphthylamine components. This reaction is particularly useful in enzymatic assays .
Reaction Mechanism
The primary biochemical reaction involving L-Threonine beta-naphthylamide is the hydrolysis of the amide bond by specific enzymes:
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The enzyme's active site recognizes and binds to the L-threonine portion
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Nucleophilic attack occurs at the carbonyl carbon of the amide bond
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The amide bond is cleaved, releasing beta-naphthylamine and L-threonine
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The release of beta-naphthylamine can be detected through fluorescence or spectrophotometric methods
In the context of transaldolase reactions, the compound participates in:
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Formation of an external aldimine complex with pyridoxal-5'-phosphate (PLP) as a cofactor
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Facilitation of retro-aldol cleavage
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Production of intermediates for synthesizing β-hydroxy amino acids, which have significant pharmaceutical applications
Research Applications
Enzyme Activity Assays
L-Threonine beta-naphthylamide is frequently employed in spectrophotometric and fluorometric assays to determine enzyme activity. The cleavage of the amide bond releases beta-naphthylamine, which can be detected using appropriate methods. These assays are useful for:
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Measuring aminopeptidase activity in biological samples
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Characterizing enzyme kinetics, including Km and Vmax values
Proteomics Research
In proteomics, this compound serves several valuable functions:
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As a substrate for studying protein-protein interactions
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For investigating enzymatic activity in complex biological systems
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In developing methods for protein identification and characterization
Synthesis of Therapeutic Compounds
Research has demonstrated that L-Threonine beta-naphthylamide and related compounds are valuable in the asymmetric synthesis of β-hydroxy-α-amino acids with excellent stereoselectivity. For instance, L-threonine transaldolase from Pseudomonas sp. (PsLTTA) can catalyze the conversion of L-threonine and p-methylsulfonyl benzaldehyde into L-threo-p-methylsulfonylphenylserine with a high conversion rate (74.4%) and high diastereomeric excess value (79.9%) .
Enzyme Source | Substrate | Product | Conversion Rate | Diastereomeric Excess |
---|---|---|---|---|
PsLTTA | L-threonine + p-methylsulfonyl benzaldehyde | L-threo-p-methylsulfonylphenylserine | 74.4% | 79.9% |
Optimized PsLTTA | L-threonine + p-methylsulfonyl benzaldehyde | L-threo-p-methylsulfonylphenylserine | 67.1% | 94.5% |
These β-hydroxy-α-amino acids serve as building blocks for various pharmaceuticals and complex natural products .
Enzymatic Interactions and Inhibition Studies
Aminopeptidase Profiling
Research utilizing amino acid β-naphthylamides, including L-Threonine beta-naphthylamide, has been conducted to profile the aminopeptidase specificity of various bacteria. By using these compounds as substrates, researchers can determine the enzymatic capabilities of different bacterial strains, providing insights into their metabolic activities and potential vulnerabilities .
The general methodology involves:
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Incubating bacterial suspensions with the substrate
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Measuring the fluorescence of released β-naphthylamine
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Determining the enzymatic activity profile specific to each bacterial strain
Structure-Activity Relationships
Studies have investigated how structural modifications of compounds like L-Threonine beta-naphthylamide affect their interaction with enzymes. For example, research on aminopeptidase A (APA) has shown that specific residues like Thr-348 play crucial roles in substrate specificity. When this residue is mutated, the enzyme's affinity for substrates and inhibitors can be significantly altered .
These findings have implications for:
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Understanding enzyme mechanisms
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Designing more effective enzyme inhibitors
Property | Condition | Observation |
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Solubility | Aqueous buffers (pH 7.0) | Moderately soluble |
Thermal Stability | Room temperature, dry storage | Stable for extended periods |
pH Sensitivity | Acidic (pH <3) or alkaline (pH >10) | May undergo hydrolysis |
Photosensitivity | UV light (λ = 254 nm) | Susceptible to photodegradation |
For optimal results in research applications, the compound should be stored protected from light and moisture, preferably at low temperatures.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with L-Threonine beta-naphthylamide:
Compound | Structural Difference | Functional Implications |
---|---|---|
L-threonine 2-naphthylamide | Identical (alternative name) | Same biochemical properties |
N-(2-naphthyl)-L-threoninamide | Identical (alternative name) | Same biochemical properties |
L-Alanine beta-naphthylamide | Contains alanine instead of threonine | Different enzyme specificity profiles |
L-Leucine beta-naphthylamide | Contains leucine instead of threonine | Preferentially hydrolyzed by different peptidases |
L-Tyrosine beta-naphthylamide | Contains tyrosine instead of threonine | Potent inhibitor of certain transferases |
Research has shown that L-Tyrosine beta-naphthylamide acts as a competitive inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), with Ki values of 0.66 μM for the enzyme from tobacco and 0.3 μM for the enzyme from potato .
Functional Comparisons
The functional properties of these analogues can vary significantly:
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L-Threonine beta-naphthylamide is specifically recognized by enzymes that process threonine-containing substrates
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L-Leucine beta-naphthylamide shows different hydrolysis rates and is preferentially cleaved by certain metalloproteases
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These differences in specificity make each compound valuable for studying different enzymatic systems
Recent Research Developments
Recent research has expanded our understanding of L-Threonine beta-naphthylamide and related compounds:
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Optimization of enzymatic reactions involving L-threonine transaldolase has led to improved stereoselectivity in the synthesis of β-hydroxy-α-amino acids, achieving near-perfect diastereomeric excess values (94.5%)
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Studies on the role of L-threonine in energy metabolism have provided insights into how threonine-derived compounds contribute to various biochemical pathways, including protein synthesis and the biosynthesis of other amino acids and phospholipids
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Research on the synthesis and applications of efflux pump inhibitors has utilized similar chemical approaches to those used in synthesizing L-Threonine beta-naphthylamide, suggesting potential applications in addressing antibiotic resistance
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